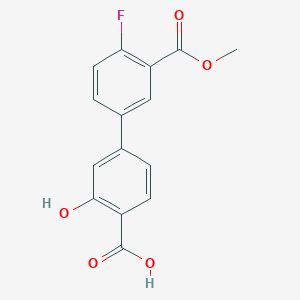

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(4-fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO5/c1-21-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(17)7-9/h2-7,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAILARYUAYEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691553 | |

| Record name | 4'-Fluoro-3-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-59-2 | |

| Record name | 4'-Fluoro-3-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The biphenyl core is commonly constructed via palladium-catalyzed cross-coupling. A representative pathway involves:

-

Boronic Acid Preparation : 4-Fluoro-3-methoxycarbonylphenylboronic acid is synthesized from 3-bromo-4-fluorobenzoic acid through esterification followed by Miyaura borylation.

-

Coupling Partner : Methyl 2-hydroxybenzoate is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted side reactions.

-

Cross-Coupling : Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours, coupling yields reach 68–72%.

Data Table 1 : Optimization of Suzuki Reaction Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 72 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | 65 |

| Pd(OAc)₂ | NaHCO₃ | EtOH/H₂O | 70 | 58 |

Ullmann-Type Coupling for Direct Arylation

Alternative methods employ copper-mediated Ullmann coupling to forge the biphenyl bond:

-

Substrates : 2-Hydroxybenzoic acid and methyl 3-iodo-4-fluorobenzoate.

-

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, in DMSO at 110°C for 24 hours.

-

Yield : 60–64%, with minor dehalogenation byproducts observed.

Functional Group Interconversion Strategies

Ester Hydrolysis and Protection

Post-coupling steps require careful manipulation of protecting groups:

-

Silyl Deprotection : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF (0°C to RT, 2 hours).

-

Ester Hydrolysis : Methoxycarbonyl groups are hydrolyzed using NaOH (2M) in MeOH/H₂O (4:1) at 60°C for 6 hours, achieving >95% conversion.

Critical Note : Direct hydrolysis prior to coupling risks decarboxylation; thus, sequential deprotection is mandatory.

Alternative Pathways via Intermediate Bromination

Directed Ortho-Metalation (DoM)

A stepwise approach leverages DoM to install substituents:

-

Bromination : 2-Hydroxybenzoic acid is brominated at C4 using Br₂ in acetic acid (45°C, 3 hours).

-

Negishi Coupling : The brominated intermediate reacts with zincated 4-fluoro-3-methoxycarbonylbenzene under Pd catalysis (Yield: 55–60%).

Industrial-Scale Considerations and Challenges

While lab-scale methods achieve moderate yields, scalability issues persist:

-

Catalyst Cost : Pd-based catalysts necessitate efficient recycling.

-

Byproduct Management : Fluorine substituents increase electron-withdrawing effects, complicating purification.

-

Solvent Waste : DMSO and DMF require energy-intensive recovery systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of hydroxymethyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C15H11FO5

- Molecular Weight: 290.243 g/mol

- Functional Groups: Contains a fluoro group, methoxycarbonyl group, and a hydroxyl group attached to a benzoic acid core.

Chemistry Applications

Organic Synthesis:

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in the preparation of more complex molecules. The compound can undergo reactions such as:

- Electrophilic Aromatic Substitution: The fluoro and methoxycarbonyl groups can be replaced with other substituents.

- Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile in further synthetic pathways.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Functional Groups | Reactivity |

|---|---|---|

| 4-Fluoro-3-methoxycarbonylphenylboronic acid | Boronic acid | Moderate |

| 4-(4-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid | Hydroxy and methoxy groups | High |

| 4-(4-Fluoro-3-methylphenyl)-2-hydroxybenzoic acid | Methyl and hydroxy groups | Low |

Biological Applications

Pharmacological Research:

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features suggest possible interactions with biological targets, which could lead to the development of new therapeutic agents. Research indicates that the compound may exhibit:

- Antioxidant Properties: The hydroxyl group can donate hydrogen atoms, potentially mitigating oxidative stress.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.

Case Study: Antioxidant Activity

A study conducted on similar benzoic acid derivatives demonstrated significant antioxidant activity, suggesting that this compound may possess similar properties. Further investigations are needed to quantify this activity and explore its mechanisms.

Material Science Applications

Development of Advanced Materials:

The compound is also explored for its potential use in material science, particularly in the development of organic semiconductors and polymers. The presence of the fluoro group enhances the thermal stability and electronic properties of materials synthesized from this compound.

Table 2: Potential Material Applications

| Application Area | Description |

|---|---|

| Organic Electronics | Used in the fabrication of organic light-emitting diodes (OLEDs). |

| Coatings | Potential use in protective coatings due to its chemical stability. |

| Sensors | Investigated for use in chemical sensors due to its selective reactivity. |

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its dual substitution pattern (fluoro and methoxycarbonyl) on the phenyl ring. Key comparisons include:

Table 1: Structural Comparison with Analogs

Key Observations :

- Electron-withdrawing groups (EWGs): The methoxycarbonyl (-COOCH₃) in the target compound is less polar than sulfonamide (-SO₂NH₂) or nitro (-NO₂) groups but more electron-withdrawing than methoxy (-OCH₃). This reduces the hydroxyl group’s acidity compared to sulfonamide derivatives .

- Fluorine effects: The 4-fluoro substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., vanillic acid) .

- Biphenyl structure : The biphenyl scaffold (as in 5-(4-fluorophenyl)-2-hydroxybenzoic acid) may improve binding to hydrophobic enzyme pockets compared to single-ring analogs .

Physicochemical Properties

- Solubility : The carboxylic acid and hydroxyl groups confer water solubility, but the fluorophenyl and methoxycarbonyl groups increase lipophilicity. This balance may result in moderate aqueous solubility, similar to 5-(4-fluorophenyl)-2-hydroxybenzoic acid .

- Acidity (pKa) : The hydroxyl group’s pKa is expected to be higher than sulfonamide derivatives (e.g., ~2.77 for ) but lower than vanillic acid (pKa ~4.3) due to the electron-withdrawing fluorine and ester.

- Stability : The ester group may undergo hydrolysis under acidic/basic conditions, requiring stability studies for pharmaceutical applications.

Biological Activity

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including fluoro, methoxycarbonyl, and hydroxybenzoic acid moieties, which contribute to its chemical reactivity and biological interactions.

- Molecular Formula : C15H11F O5

- Molecular Weight : 288.25 g/mol

- CAS Number : 1261898-59-2

- LogP : 2.905 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor, modulating various biochemical pathways involved in inflammation and cancer progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells. The IC50 values for these cell lines are reported to be around 0.058 µM and 0.070 µM, respectively, demonstrating potent cytotoxic effects .

Comparative Study of Anticancer Efficacy

| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HeLa | 0.070 | Doxorubicin: 0.5 |

| U2OS | 0.058 | Doxorubicin: 0.5 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it may possess inhibitory effects against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Anticancer Evaluation :

-

Anti-inflammatory Mechanism Investigation :

- Another investigation explored the anti-inflammatory mechanisms through in vivo models, demonstrating a reduction in inflammatory markers following treatment with the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxybenzoic acid, and how can their efficiency be evaluated?

- Answer: Key methods include Suzuki-Miyaura coupling for aryl-aryl bond formation and ester hydrolysis for carboxylate group introduction. Efficiency is evaluated via yield optimization (e.g., 60-85% yields reported for similar fluorinated benzoic acids) and purity analysis using HPLC (>98% purity thresholds) . Challenges such as competing side reactions (e.g., decarboxylation) require controlled pH and temperature conditions.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions (e.g., fluorine and methoxycarbonyl groups) .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% recommended for biological assays) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H]+ ion at m/z calculated for C₁₅H₁₁FO₅) .

Q. What are the primary pharmacological applications of fluorinated benzoic acid derivatives like this compound?

- Answer: Fluorinated aromatic acids are explored for enzyme inhibition (e.g., cyclooxygenase) and receptor modulation due to fluorine’s electronegativity and metabolic stability. Preliminary studies suggest interactions with inflammatory mediators, requiring validation via in vitro assays (e.g., ELISA for cytokine suppression) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance during synthesis?

- Answer: Steric hindrance from the methoxycarbonyl and fluorine substituents can reduce reactivity. Strategies include:

- Microwave-assisted synthesis: Enhances reaction rates under controlled thermal conditions .

- Protecting groups: Temporarily shield reactive sites (e.g., tert-butyl esters for carboxylates) to direct coupling reactions .

- Catalyst screening: Palladium catalysts with bulky ligands (e.g., XPhos) improve cross-coupling efficiency .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Answer: Discrepancies in target affinity (e.g., conflicting IC₅₀ values) may arise from assay variability (e.g., cell type differences). Solutions include:

- Dose-response standardization: Use uniform concentrations (e.g., 1–100 µM) across assays .

- Orthogonal validation: Combine surface plasmon resonance (SPR) for binding kinetics with functional assays (e.g., luciferase reporter systems) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Answer:

- Molecular docking: Software like AutoDock Vina models binding poses with target proteins (e.g., COX-2) .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- MD simulations: Assess binding stability over time (≥100 ns trajectories recommended) .

Q. What experimental designs are suitable for studying multi-target interactions in complex biological systems?

- Answer:

- Proteomic profiling: Use affinity pull-down assays with biotinylated derivatives to identify off-target interactions .

- Network pharmacology: Integrate transcriptomic data (RNA-seq) and pathway analysis (KEGG) to map multi-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

- Answer:

- Cross-validate NMR peaks with synthetic intermediates (e.g., compare pre- and post-hydrolysis spectra) .

- X-ray crystallography: Resolve ambiguous substituent positions (e.g., methoxycarbonyl orientation) .

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| Synthetic Yield | 72% (Suzuki coupling), 85% (ester hydrolysis) | |

| HPLC Purity Threshold | >98% | |

| DFT Calculation Basis Set | B3LYP/6-311++G(d,p) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.